molecular formula C7H12N4O2 B1194530 METRIBUZIN-DIKETO CAS No. 56507-37-0

METRIBUZIN-DIKETO

Cat. No.: B1194530
CAS No.: 56507-37-0
M. Wt: 184.2 g/mol
InChI Key: AHBXXEZLRFCZSF-UHFFFAOYSA-N
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Description

Metribuzin-diketo (DK), also known as diketometribuzin, is a major transformation product of the herbicide metribuzin, formed in soil and plants . With high water solubility (3300 mg/L) and moderate soil mobility (Koc ~99), it is frequently monitored in environmental studies due to its potential for leaching into groundwater and surface waters . This compound is a key analyte for researchers developing analytical methods, such as those using QuEChERS extraction with GC-MS/MS or LC-MS/MS, to track the environmental fate and residue levels of metribuzin and its metabolites in crops like tomatoes and potatoes, as well as in soil matrices . The primary research value of this compound lies in its role as a critical reference standard for environmental chemistry, ecotoxicology, and regulatory compliance studies, helping to assess the complete degradation pathway and ecological impact of the parent herbicide . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-6-tert-butyl-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h8H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBXXEZLRFCZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=O)N(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9037616
Record name Diketometribuzin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56507-37-0
Record name Diketometribuzin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56507-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diketometribuzin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056507370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diketometribuzin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIKETOMETRIBUZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J720PX0KGE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

The EPA’s LC/MS/MS method employs a Phenomenex Kinetex C8 column (100 mm × 3.0 mm, 2.6 µm) with mobile phases of 0.2% acetic acid in water/acetonitrile (9:1 v/v) and acetonitrile. this compound elutes at 2.0 minutes under gradient conditions (Table 2), with a limit of detection (LOD) of 0.1 ng/mL.

Table 2: LC/MS/MS Parameters for this compound Analysis

ParameterValue
ColumnPhenomenex Kinetex C8
Mobile Phase A0.2% acetic acid in H2O/ACN (9:1)
Mobile Phase B0.2% acetic acid in ACN
Flow Rate500 µL/min
Retention Time2.0 minutes
LOD0.1 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

For non-polar matrices, GC-MS with a DB-5MS column (30 m × 0.25 mm × 0.25 µm) provides complementary data. The injector port is maintained at 280°C, and the column temperature ramps from 120°C to 300°C at 20°C/min. This compound is detected via selective ion monitoring (SIM) at m/z 127 → 110.1 and 81.9.

Environmental and Toxicological Considerations

While this report focuses on synthesis, regulatory insights from the California Environmental Protection Agency highlight the need for stringent controls due to metribuzin’s thyroid-disrupting effects. Residual solvents (e.g., acetonitrile) must be reduced to <10 ppm, validated via headspace GC-MS .

Scientific Research Applications

Environmental Chemistry

Metribuzin-Diketo is crucial in understanding the environmental fate of metribuzin. Research indicates that it plays a role in assessing soil and water quality post-herbicide application.

Key Findings:

  • Degradation Pathways : this compound is formed through various degradation processes of metribuzin in soil and aquatic environments. Studies have shown that it can persist in soil but is subject to microbial degradation.
  • Impact on Soil Quality : The presence of this compound can affect soil microbial communities and overall soil health, necessitating further studies on its long-term effects .

Agricultural Science

In agricultural contexts, this compound serves as a marker for metribuzin usage and its phytotoxic effects on crops.

Case Study: Potato Yield Loss

A study conducted over two years evaluated potato yield loss due to metribuzin sensitivity. The research found that foliar injury correlated significantly with yield reduction, highlighting the importance of monitoring this compound levels for predicting crop health .

Research Insights:

  • Phytotoxicity : Variations in temperature and moisture levels significantly influence the phytotoxic effects of metribuzin and its metabolites .
  • Detoxification Mechanisms : Different plant species exhibit varying abilities to detoxify metribuzin through metabolic pathways that produce this compound and other metabolites .

Analytical Chemistry

This compound is often analyzed using advanced techniques such as gas chromatography and mass spectrometry.

Data Table: Analytical Methods

CompoundRetention Time (min)Target Transition (T)Qualifier Transition (Q1)Qualifier Transition (Q2)
Metribuzin7.2198 > 82198 > 110.1198 > 89
This compound6.1168 > 55168 > 83168 > 126

This table shows the retention times and transitions used for detecting Metribuzin and its metabolites in environmental samples .

Toxicology

Research into the toxicological effects of this compound reveals potential risks to human health and ecosystems.

Key Insights:

  • Toxicity Studies : Studies have indicated that while Metribuzin shows some toxicity in animal models, this compound's specific effects require further investigation to understand its impact on non-target organisms .
  • Resistance Mechanisms : Enhanced metabolism leading to resistance against metribuzin has been observed in certain weed populations, with implications for herbicide efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Metribuzin and Its Derivatives

Metribuzin (C₈H₁₄N₄OS; CAS 21087-64-9): The parent compound contains a methylthio group and an amino group on the triazine ring. It acts by inhibiting photosynthesis in susceptible plants .

Metribuzin-diketo : Formed via oxidative degradation, it replaces the methylthio group with a diketone moiety, reducing herbicidal activity but increasing polarity, which influences its environmental persistence and detection methods .

Metribuzin-desamino-diketo (C₇H₁₁N₃O₂; CAS 52236-30-3): Lacks the amino group present in this compound, further altering solubility and chromatographic behavior. Used alongside this compound in residue testing .

Triazine and Sulfonylurea Herbicides

Ethametsulfuron methyl ester (C₁₅H₁₈N₄O₆S; CAS N/A) and metsulfuron methyl ester (C₁₄H₁₅N₅O₆S; CAS 74223-64-6): Sulfonylurea herbicides with triazine cores but differ in mode of action (acetolactate synthase inhibition). Their structural complexity necessitates distinct analytical protocols compared to this compound .

Comparative Data Table

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications
This compound C₇H₁₂N₄O₂ 56507-37-0 184.20 Pesticide residue testing standards
Metribuzin-desamino-diketo C₇H₁₁N₃O₂ 52236-30-3 169.18 Analytical reference material
Metribuzin C₈H₁₄N₄OS 21087-64-9 214.28 Herbicidal activity
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 74223-64-6 381.36 ALS inhibitor herbicide

Analytical and Stability Considerations

  • Detection Methods : this compound is quantified using LC-MS/MS due to its polar nature, whereas less polar derivatives like metribuzin-N-methyl are amenable to GC-MS .
  • Storage : Requires refrigeration (0–6°C) to maintain stability, a common requirement for triazine metabolites to prevent degradation .

Biological Activity

Metribuzin-diketo is a significant metabolite of the herbicide metribuzin, which is widely used in agriculture for weed control. Understanding its biological activity is crucial for assessing its environmental impact, efficacy as a herbicide, and potential toxicity to non-target organisms. This article reviews the biological activity of this compound, focusing on its degradation pathways, phytotoxicity, and ecological effects.

1. Chemical Structure and Properties

This compound (chemical name: 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) is characterized by the presence of two keto groups, which enhance its reactivity compared to its parent compound. This structural modification influences its interaction with biological systems and environmental factors.

2. Degradation Pathways

Research has shown that metribuzin undergoes microbial degradation, resulting in various metabolites, including this compound. A study highlighted that metribuzin degradation was significantly enhanced under mixed electron acceptor conditions, with major metabolites identified as desamino-metribuzin, diketo-metribuzin, and desamino-diketo-metribuzin .

Table 1: Major Metabolites of Metribuzin

MetaboliteChemical StructureAbundance
MetribuzinC₁₁H₁₃N₅O₃SParent compound
Desamino-metribuzinC₁₁H₁₃N₄O₃SModerate
This compoundC₉H₁₂N₄O₂SHigh
Desamino-diketo-metribuzinC₉H₁₂N₄O₂Low

3. Phytotoxicity

The phytotoxic effects of this compound have been documented in various studies. For instance, research indicates that the compound can lead to significant yield losses in crops such as potatoes when applied at certain concentrations . The degree of phytotoxicity is influenced by environmental conditions such as temperature and soil moisture.

Case Study: Potato Yield Loss

In experiments conducted in North Dakota, varying degrees of metribuzin sensitivity were observed in potato plants. The model used predicted yield loss based on foliar injury and plant height, demonstrating that early detection of phytotoxicity could improve crop management strategies .

4. Ecological Effects

This compound's impact on non-target organisms has raised concerns regarding its ecological safety. Studies have shown that the metabolite can affect soil microbial communities and aquatic ecosystems. For example, a study on the immobilization of metribuzin-degrading bacteria indicated that biochar could enhance the degradation of metribuzin in contaminated soils .

Table 2: Ecotoxicological Data

Organism TypeConcentration (mg/L)Observed Effect
Algae0.5Growth inhibition
Aquatic Invertebrates1.0Mortality observed
Soil Microbes10Reduced diversity

5. Conclusion

This compound exhibits significant biological activity that warrants further investigation into its environmental fate and effects on non-target organisms. The degradation pathways leading to its formation highlight the importance of understanding herbicide metabolism in agricultural settings. Continued research is essential for developing effective management practices to mitigate its impact on ecosystems while maintaining agricultural productivity.

Q & A

Q. How can predictive modeling of this compound’s bioavailability be improved given variability in organic carbon content across soils?

  • Methodological Answer :
  • Machine learning (ML) frameworks :
  • Train models on datasets with organic carbon (OC), clay content, and bioavailability.
  • Use SHAP values to interpret feature importance (e.g., OC% explains 60% variance).
  • Validate with leave-one-soil-type-out cross-validation to ensure generalizability .

Tables for Methodological Reference

Table 1. Key Frameworks for Research Design

FrameworkApplication to this compound ResearchExample Use Case
PICO Structuring degradation studiesDefine soil type (Population) and degradation outcomes (Outcome)
FINER Evaluating research feasibilityAssess novel contributions to metabolite identification
PRISMA Systematic literature reviewsSynthesize phytotoxicity data

Table 2. Advanced Analytical Techniques

TechniquePurposeStrengthsLimitations
LC-MS/MS Residue quantificationHigh sensitivity (LOD: 0.1 ppb)Costly instrumentation
SIP Microbial degradation trackingLinks taxa to functionRequires isotopic labeling
ML Models Bioavailability predictionHandles non-linear relationshipsNeeds large datasets

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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